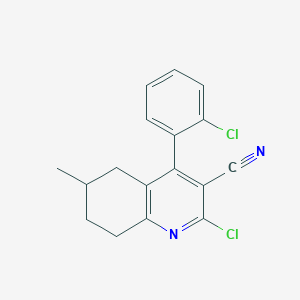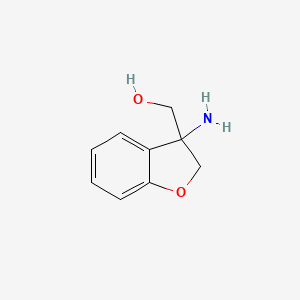
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol is a compound that belongs to the class of 2,3-dihydrobenzofurans. These compounds are characterized by a benzofuran ring system with various substituents. The presence of an amino group at the 3-position and a hydroxymethyl group makes this compound particularly interesting for its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol can be achieved through several methods. One common approach involves the use of salicyl N-phosphonyl imines and bromo malonates in a Cs2CO3-catalyzed domino annulation reaction . This method provides high yields and diastereoselectivity. Another method involves the use of sulfur ylides and salicyl N-tert-butanesulfinyl imines in a K3PO4-promoted domino reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)carboxylic acid.
Reduction: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)amine.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the amino and hydroxymethyl groups, making it less biologically active.
3-Amino-2,3-dihydrobenzofuran: Similar structure but lacks the hydroxymethyl group.
(3-Hydroxy-2,3-dihydrobenzofuran-3-YL)methanol: Similar structure but lacks the amino group.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3-amino-2H-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c10-9(5-11)6-12-8-4-2-1-3-7(8)9/h1-4,11H,5-6,10H2 |
Clave InChI |
JXNIEJYIDVSMKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2O1)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
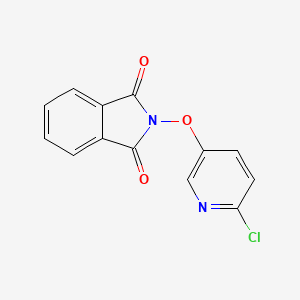

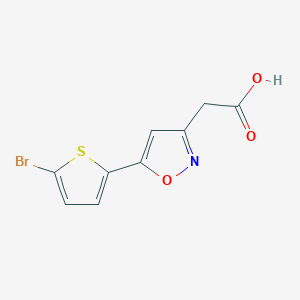
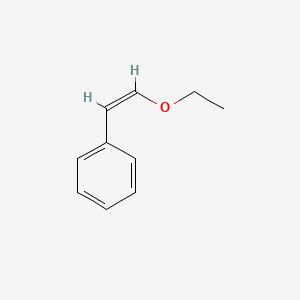

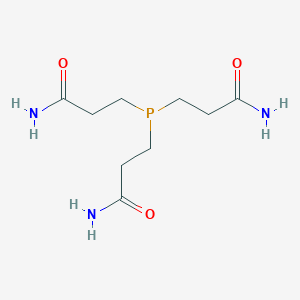

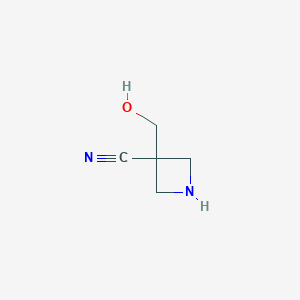

![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
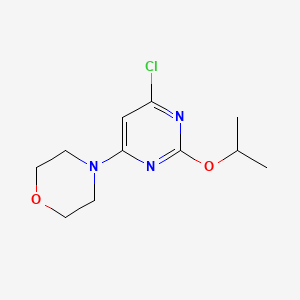
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
